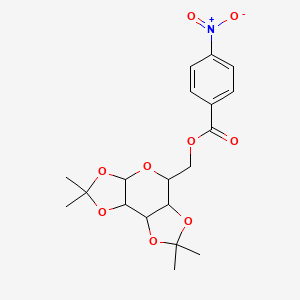
Diisopropylidene-nitrobenzoyl-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,7,7-Tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl)methyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes multiple dioxolane rings and a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,7,7-tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl)methyl 4-nitrobenzoate typically involves the following steps:
Formation of the Dioxolane Rings: The initial step involves the formation of the dioxolane rings through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzoate Group: The nitrobenzoate group is introduced through an esterification reaction. This involves reacting the intermediate compound with 4-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2,2,7,7-Tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the nitrobenzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or alcohols.
Scientific Research Applications
(2,2,7,7-Tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl)methyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2,2,7,7-tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
(2,2,7,7-Tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b4’,5’-d]pyran-3a-yl)methyl sulfamate: Similar structure but with a sulfamate group instead of a nitrobenzoate group.
(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b4’,5’-d]pyran-5-yl)methyl 4-methylbenzenesulfonate: Similar structure with a methylbenzenesulfonate group.
Uniqueness
The presence of the nitrobenzoate group in (2,2,7,7-tetramethyltetrahydro-3ah-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-yl)methyl 4-nitrobenzoate imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
20581-75-3 |
|---|---|
Molecular Formula |
C19H23NO9 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C19H23NO9/c1-18(2)26-13-12(25-17-15(14(13)27-18)28-19(3,4)29-17)9-24-16(21)10-5-7-11(8-6-10)20(22)23/h5-8,12-15,17H,9H2,1-4H3 |
InChI Key |
IKRMVZVASOBSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
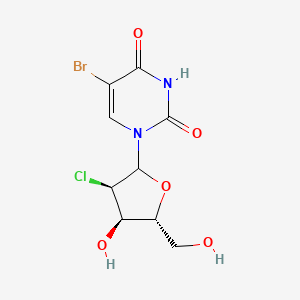
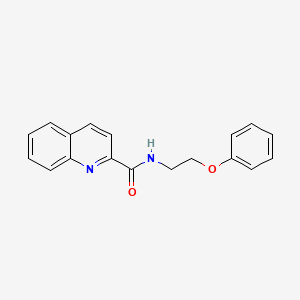
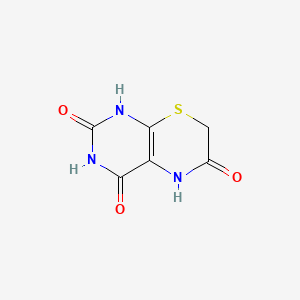

![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)
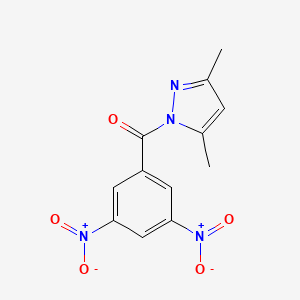
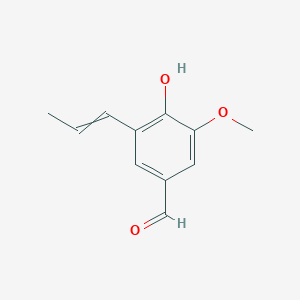

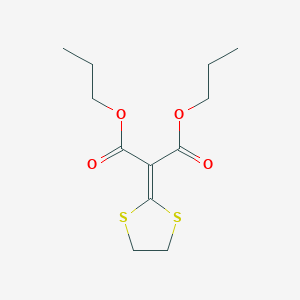
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
